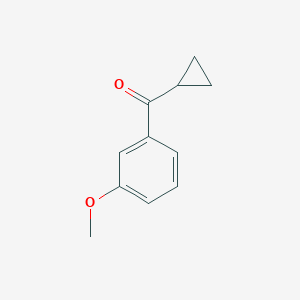

Cyclopropyl(3-methoxyphenyl)methanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

cyclopropyl-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJNYGMCZQPJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505135 | |

| Record name | Cyclopropyl(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104271-41-2 | |

| Record name | Cyclopropyl(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Cyclopropyl(3-methoxyphenyl)methanone

CAS Number: 104271-41-2

This technical guide provides a comprehensive overview of Cyclopropyl(3-methoxyphenyl)methanone, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document compiles its known chemical and physical properties, safety and handling information, and explores its synthesis. At present, there is limited publicly available information regarding the specific biological activity and associated signaling pathways of this compound.

Chemical and Physical Properties

The fundamental properties of Cyclopropyl(3-methoxyphenyl)methanone are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Liquid | [2] |

| Density | 1.142 g/cm³ | [1] |

| Boiling Point | 275.5 °C at 760 mmHg | [1] |

| Flash Point | 119.7 °C | [1] |

| Vapor Pressure | 0.00507 mmHg at 25 °C | [1] |

| Refractive Index | 1.563 | [1] |

| Solubility | No data available | [2] |

| Melting Point | No data available | [2] |

Synthesis

A generalized workflow for such a synthesis is presented below.

Caption: Generalized workflow for the synthesis of Cyclopropyl(3-methoxyphenyl)methanone.

Experimental Protocols

Note: The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized by qualified personnel.

Materials:

-

Anisole

-

Cyclopropanecarbonyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

To a stirred solution of anisole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add anhydrous aluminum chloride.

-

To this mixture, add cyclopropanecarbonyl chloride dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, carefully quench the reaction by slowly pouring it into a flask containing ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature detailing the biological activity, pharmacological properties, or mechanism of action of Cyclopropyl(3-methoxyphenyl)methanone. Consequently, no specific signaling pathways involving this compound have been identified.

Given the absence of data, a diagram illustrating a signaling pathway or experimental workflow related to its biological effects cannot be provided. Researchers interested in this compound would need to conduct initial biological screenings to determine its potential therapeutic applications or toxicological profile.

Safety and Handling

Cyclopropyl(3-methoxyphenyl)methanone is described as a liquid that may cause irritation and could be harmful if inhaled, comes into contact with skin, or is swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are recommended.

-

Skin Protection: Wear appropriate protective gloves and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

physicochemical properties of Cyclopropyl(3-methoxyphenyl)methanone

An In-depth Technical Guide on the Physicochemical Properties of Cyclopropyl(3-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound Cyclopropyl(3-methoxyphenyl)methanone. The information is compiled from various chemical data sources and is intended to support research and development activities. This document presents key data in a structured format, outlines standard experimental methodologies for property determination, and includes graphical representations of relevant experimental workflows.

Chemical Identity and Structure

Cyclopropyl(3-methoxyphenyl)methanone is an aromatic ketone featuring a cyclopropyl group and a methoxy-substituted phenyl ring. Understanding its fundamental properties is crucial for its application in chemical synthesis and potential use in drug discovery.

| Identifier | Value |

| IUPAC Name | Cyclopropyl(3-methoxyphenyl)methanone |

| CAS Number | 104271-41-2[1] |

| Molecular Formula | C₁₁H₁₂O₂[1] |

| Molecular Weight | 176.21 g/mol [1] |

| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2CC2 |

| InChI Key | Not available in search results |

Physicochemical Properties

The following table summarizes the key . It is important to note that while several predicted and experimental values are available, specific experimental data for properties such as melting point and aqueous solubility are not widely reported. For comparison, the melting point of the isomeric Cyclopropyl(4-methoxyphenyl)methanone is reported to be 40-42 °C[2].

| Property | Value |

| Boiling Point | 275.5 °C at 760 mmHg[1] |

| Density | 1.142 g/cm³[1] |

| Flash Point | 119.7 °C[1] |

| Vapor Pressure | 0.00507 mmHg at 25 °C[1] |

| Refractive Index | 1.563[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.28790[1] |

| Polar Surface Area (PSA) | 26.30 Ų[1] |

| Melting Point | Data not available in search results. |

| Solubility | Data not available in search results. |

Experimental Protocols

The following sections describe standard laboratory protocols for the determination of key physicochemical properties. These methods are generally applicable to solid organic compounds like Cyclopropyl(3-methoxyphenyl)methanone.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0 °C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb, and placed in a heating apparatus such as a Thiele tube or a modern digital melting point apparatus.[3]

-

Heating: The heating bath or block is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[4]

Solubility Determination

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[1][5]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a flask or vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent).[6][7] This ensures that a saturated solution is formed.[6]

-

Equilibration: The sealed flask is agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24 hours or more) to allow the system to reach equilibrium.[1][5]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation to obtain a clear, saturated solution.[1][7]

-

Quantification: The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][5] This concentration represents the solubility of the compound in that solvent at the specified temperature.

Relevant Workflows and Pathways

While no specific biological signaling pathways involving Cyclopropyl(3-methoxyphenyl)methanone were identified, compounds containing a cyclopropyl carboxamide moiety have been investigated as antimalarial agents that target cytochrome b in the mitochondrial electron transport chain.[8] However, to maintain direct relevance to the specified compound, the following diagrams illustrate common experimental workflows.

General Synthesis Workflow

A common method for the synthesis of aryl cyclopropyl ketones is through the Friedel-Crafts acylation reaction. The following diagram outlines a general workflow for such a synthesis.

Caption: A generalized workflow for the synthesis of an aryl cyclopropyl ketone.

Solubility Determination Workflow

The diagram below illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method.

Caption: A logical workflow for the shake-flask solubility determination method.

References

- 1. enamine.net [enamine.net]

- 2. Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6 | Chemsrc [chemsrc.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of Cyclopropyl(3-methoxyphenyl)methanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for cyclopropyl(3-methoxyphenyl)methanone, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and a thorough analysis of its spectroscopic characteristics.

Compound Profile

Cyclopropyl(3-methoxyphenyl)methanone is an aromatic ketone featuring a cyclopropyl group and a methoxy-substituted phenyl ring. Its chemical structure plays a significant role in its reactivity and spectral properties. Understanding its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for its identification, characterization, and quality control in synthetic processes.

Spectroscopic Data

The following tables summarize the quantitative spectral data obtained for cyclopropyl(3-methoxyphenyl)methanone.

¹H NMR Spectral Data

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.62 - 7.59 | m | - | 1H | Ar-H |

| 7.55 | t | 2.0 | 1H | Ar-H |

| 7.40 | t | 8.0 | 1H | Ar-H |

| 7.15 | ddd | 8.2, 2.6, 0.9 | 1H | Ar-H |

| 3.87 | s | - | 3H | OCH₃ |

| 2.65 - 2.58 | m | - | 1H | CO-CH |

| 1.25 - 1.19 | m | - | 2H | CH₂ (cyclopropyl) |

| 1.05 - 1.00 | m | - | 2H | CH₂ (cyclopropyl) |

¹³C NMR Spectral Data

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 198.5 | C=O |

| 159.8 | Ar-C (C-OCH₃) |

| 138.2 | Ar-C (quaternary) |

| 129.5 | Ar-CH |

| 122.8 | Ar-CH |

| 118.9 | Ar-CH |

| 114.4 | Ar-CH |

| 55.4 | OCH₃ |

| 18.2 | CO-CH |

| 11.8 | CH₂ (cyclopropyl) |

Infrared (IR) Spectral Data

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Weak | C-H stretch (cyclopropyl) |

| 3005 | Weak | C-H stretch (aromatic) |

| 2960, 2840 | Medium | C-H stretch (aliphatic, OCH₃) |

| 1685 | Strong | C=O stretch (ketone) |

| 1595, 1575 | Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (asymmetric, aryl ether) |

| 1040 | Medium | C-O stretch (symmetric, aryl ether) |

| 880, 780 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry (Electron Ionization, 70 eV) Data

| m/z | Relative Intensity (%) | Assignment |

| 176 | 45 | [M]⁺ |

| 135 | 100 | [M - C₃H₅]⁺ |

| 107 | 30 | [C₇H₇O]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

| 69 | 55 | [C₃H₅CO]⁺ |

Experimental Protocols

The following sections detail the methodologies used for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated, while for ¹³C NMR, 1024 scans were acquired. The data was processed using standard Fourier transform algorithms.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were collected on a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The sample was introduced via a direct insertion probe. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of cyclopropyl(3-methoxyphenyl)methanone.

This comprehensive guide provides the necessary spectral data and methodologies to aid researchers in the identification and utilization of cyclopropyl(3-methoxyphenyl)methanone. The presented data and protocols are fundamental for ensuring the quality and consistency of this compound in research and development settings.

A Technical Guide to the Biological Activity Screening of Novel Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group is a valuable structural motif in medicinal chemistry, prized for its ability to enhance potency, improve metabolic stability, and fine-tune the electronic properties of bioactive molecules. When incorporated into a ketone scaffold, the resulting cyclopropyl ketones become versatile building blocks for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activity screening of these compounds, offering detailed experimental protocols for key assays, a summary of quantitative activity data, and visualizations of relevant pathways and workflows.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported biological activities of various novel cyclopropyl ketone derivatives against different targets.

Table 1: Anticancer Activity of Cyclopropyl Ketone Derivatives

| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Butyl derivative of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropane | HeLa | 8.63 | [1] |

| Benzyl derivative of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropane | LS174 | 10.17 | [1] |

| Benzyl derivative of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropane | A549 | 12.15 | [1] |

Table 2: Antimicrobial Activity of Cyclopropyl Ketone Derivatives

| Compound ID/Structure | Microbial Strain | MIC80 (µg/mL) | Reference |

| Amide derivative F8 | Candida albicans | 16 | [2] |

| Amide derivative F24 | Candida albicans | 16 | [2] |

| Amide derivative F42 | Candida albicans | 16 | [2] |

| Amide derivative F9 | Escherichia coli | 32 | [2] |

| Amide derivative F31 | Escherichia coli | 64 | [2] |

| Amide derivative F45 | Escherichia coli | 64 | [2] |

| Amide derivative F7 | Staphylococcus aureus | >128 | [2] |

| Amide derivative F30 | Staphylococcus aureus | >128 | [2] |

| Amide derivative F36 | Staphylococcus aureus | >128 | [2] |

| Amide derivative F49 | Staphylococcus aureus | >128 | [2] |

| Amide derivative F51 | Staphylococcus aureus | >128 | [2] |

Table 3: Antiviral Activity of Cyclic Ketone Derivatives

| Compound ID/Structure | Virus | EC50 (µmol·L⁻¹) | Selectivity Index (SI) | Reference |

| 9-(5-(4-chlorophenyl]furan-2-yl)-3,6-dimethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2))-dione | Mayaro Virus (MAYV) | 21.5 | 15.8 | [3][4] |

Table 4: Monoamine Oxidase (MAO) Inhibition by Cyclopropyl Ketone Analogs

| Compound ID/Structure | Enzyme Isoform | IC50 (µM) | Reference |

| Xanthoangelol | MAO-A | 43.4 | [5] |

| Xanthoangelol | MAO-B | 43.9 | [5] |

| 4-Hydroxyderricin | MAO-B | 3.43 | [5] |

| 3′,4′,7-trihydroxyflavone | hMAO-A | 7.57 | [6] |

| A specific isoflavone analog (Compound 3) | hMAO-B | 7.19 | [6] |

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]

Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[7]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test cyclopropyl ketone derivatives in culture medium.[7] Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank control (medium only).[7]

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][10] Mix gently on a shaker to ensure complete solubilization.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of greater than 650 nm should be used.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.[11]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the cyclopropyl ketone derivative in a suitable solvent. Perform two-fold serial dilutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard.[11] Dilute the standardized inoculum to the final required concentration (typically 10⁴ to 10⁵ CFU/mL).[14]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[11] Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[11]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[12]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11] The results can also be read using a microplate reader.[14]

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the standard method for determining the effectiveness of an antiviral agent.[15]

Principle: A confluent monolayer of host cells is infected with a lytic virus. In the presence of an effective antiviral agent, the ability of the virus to infect and lyse the cells is inhibited, leading to a reduction in the number of plaques (zones of cell death). The concentration of the agent that reduces the number of plaques by 50% is the EC50 value.[16]

Protocol:

-

Cell Seeding: Seed susceptible host cells in 24-well plates and grow until a confluent monolayer is formed.[17]

-

Compound and Virus Preparation: Prepare serial dilutions of the cyclopropyl ketone derivative. Prepare a virus stock with a known titer (plaque-forming units/mL).

-

Infection: Pre-treat the cell monolayer with the diluted compounds for a specific period.[15] Then, infect the cells with the virus at a multiplicity of infection (MOI) that would produce a countable number of plaques (e.g., 50-100 PFU/well).[15]

-

Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.[17]

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells.[15][17]

-

Incubation: Incubate the plates for several days at 37°C in a 5% CO₂ incubator until plaques are visible.[15]

-

Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.[17]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Enzyme Inhibition: Monoamine Oxidase (MAO) Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A or MAO-B.

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The level of MAO activity can be quantified by measuring the production of H₂O₂ using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase (HRP).[18] A decrease in fluorescence indicates inhibition of the enzyme.

Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine or p-tyramine), and the detection reagents (e.g., Amplex Red and HRP).[18][19]

-

Compound Preparation: Prepare serial dilutions of the test cyclopropyl ketone derivatives in the assay buffer.

-

Assay Procedure: In a 96-well black plate, add the test compound dilutions.[18] Include a no-inhibitor control and a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).[19]

-

Pre-incubation: Add the MAO enzyme to the wells and pre-incubate with the compounds for approximately 15 minutes at 37°C.[18]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and detection reagents to all wells.[18]

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).[18]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value from the resulting dose-response curve.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes in biological activity screening.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Antiviral Activity of Cyclic Ketones against Mayaro Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Antiviral Activity of Cyclic Ketones against Mayaro Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. benchchem.com [benchchem.com]

- 16. bioagilytix.com [bioagilytix.com]

- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]

In-depth Analysis of Cyclopropyl(3-methoxyphenyl)methanone: Elucidating Its Mechanism of Action

A comprehensive review of the existing scientific literature reveals a notable absence of dedicated studies on the specific mechanism of action for cyclopropyl(3-methoxyphenyl)methanone. While research on structurally analogous compounds provides valuable insights into potential biological activities, a definitive understanding of this particular molecule's interactions within a biological system remains to be established.

Currently, publicly available scientific databases and research articles do not contain detailed experimental data, quantitative analyses, or established signaling pathways directly attributed to cyclopropyl(3-methoxyphenyl)methanone. The information landscape primarily consists of chemical and physical property data available in resources like PubChem, along with studies on related molecules that share structural motifs.

Insights from Structurally Related Compounds

Analysis of compounds with similar structural features, such as a cyclopropyl group or a methoxyphenyl moiety, suggests several potential avenues for the biological activity of cyclopropyl(3-methoxyphenyl)methanone. Research on these related molecules has indicated possible interactions with a variety of biological targets.

For instance, some cyclopropyl-containing compounds have been investigated as inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase. Others have been explored for their potential as modulators of receptors such as the estrogen receptor or the GABA-A receptor. Furthermore, certain methoxyphenyl derivatives have been studied in the context of phosphodiesterase inhibition. However, it is crucial to emphasize that these findings are not directly transferable to cyclopropyl(3-methoxyphenyl)methanone and any such extrapolation would be purely speculative without direct experimental evidence.

The Path Forward: A Call for Dedicated Research

To elucidate the mechanism of action of cyclopropyl(3-methoxyphenyl)methanone, a dedicated research program would be necessary. This would involve a series of in vitro and in vivo studies designed to identify its molecular targets and characterize its physiological effects.

A potential experimental workflow to investigate the mechanism of action is outlined below. This workflow represents a logical progression of experiments, starting from broad screening to more focused mechanistic studies.

Figure 1: A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Experimental Protocols:

A comprehensive investigation would necessitate a suite of established experimental protocols. The initial phase would likely involve high-throughput screening against a panel of known biological targets. Positive hits would then be validated using more specific assays.

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to quantify the binding affinity and kinetics of the compound to its putative target.

-

Enzyme Inhibition/Activation Assays: If the target is an enzyme, its activity would be measured in the presence and absence of the compound to determine if it acts as an inhibitor or an activator.

-

Cell-Based Functional Assays: The effect of the compound on cellular processes would be assessed using relevant cell lines. This could involve measuring changes in second messenger levels, gene expression, or cell viability.

-

Signaling Pathway Analysis: Techniques like Western blotting and RNA sequencing would be used to identify the downstream signaling pathways affected by the compound's interaction with its target.

-

In Vivo Animal Models: Finally, the physiological effects of the compound would be studied in appropriate animal models of disease to confirm its mechanism of action and evaluate its therapeutic potential.

Due to the lack of specific data for cyclopropyl(3-methoxyphenyl)methanone, it is not possible to provide quantitative data tables or detailed signaling pathway diagrams at this time. The scientific community awaits dedicated research to uncover the biological role of this intriguing molecule.

In-Depth Technical Guide on the Theoretical Structure of Cyclopropyl(3-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols: A Methodological Overview

The primary computational method for investigating the structure of organic molecules like Cyclopropyl(3-methoxyphenyl)methanone is Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for determining geometric and electronic properties.

A typical and widely accepted protocol for such a study involves the following steps:

-

Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A commonly used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, such as 6-311++G(d,p), is employed to describe the atomic orbitals. This level of theory is known to provide reliable geometric parameters for organic molecules.[1]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[1]

-

Electronic Property Calculation: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic excitation properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density and identify regions susceptible to electrophilic and nucleophilic attack.

-

Data Presentation: Structural Parameters of a Related Compound

The following tables present the optimized geometric parameters for 1-(3-methoxyphenyl)-5-Phenyl-2,4-Pentadiene-3-one, calculated using the DFT/B3LYP/6-311++G(d,p) level of theory.[1] These values provide a reasonable approximation for the expected bond lengths and angles in the 3-methoxyphenyl portion of Cyclopropyl(3-methoxyphenyl)methanone.

Table 1: Selected Optimized Bond Lengths (Å) [1]

| Bond | Length (Å) |

| C=O | 1.227 |

| C1-C2 | 1.462 |

| C2-C3 | 1.397 |

| C3-H8 | 1.084 |

| C1-C6 | 1.395 |

| C5-C6 | 1.388 |

| C25-O32 | 1.363 |

| O32-C33 | 1.423 |

Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°) [1]

| Angle/Dihedral | Value (°) |

| Bond Angles | |

| C2-C1-C12 | 118.08 |

| C1-C2-C3 | 120.80 |

| C2-C3-H8 | 119.97 |

| C1-C6-C5 | 121.11 |

| C25-O32-C33 | 117.84 |

| Dihedral Angles | |

| C12-C1-C2-C3 | -180.00 |

| C6-C1-C12-C14 | -0.00 |

| C23-C25-O32-C33 | 0.13 |

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical theoretical calculation on a molecule such as Cyclopropyl(3-methoxyphenyl)methanone.

References

Technical Guide: Solubility Profile of Cyclopropyl(3-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of Cyclopropyl(3-methoxyphenyl)methanone. Due to the limited availability of public, quantitative solubility data for this specific compound, this guide focuses on its predicted solubility based on its chemical structure and outlines a detailed experimental protocol for its precise determination.

Introduction and Molecular Structure Analysis

Cyclopropyl(3-methoxyphenyl)methanone is an aryl cyclopropyl ketone. Its molecular structure is paramount to understanding its solubility. The structure consists of:

-

A cyclopropyl ring : A small, strained, nonpolar aliphatic group.

-

A carbonyl group (ketone) : A polar functional group capable of acting as a hydrogen bond acceptor.

-

A phenyl ring (benzene ring) : A large, nonpolar, aromatic group.

-

A methoxy group (-OCH₃) : A moderately polar ether group attached to the phenyl ring.

The interplay between the large nonpolar surface area (phenyl and cyclopropyl groups) and the polar regions (ketone and methoxy groups) dictates the compound's solubility profile. According to the principle of "like dissolves like," the molecule is expected to exhibit moderate to good solubility in solvents that can interact favorably with both its polar and nonpolar domains.

Predicted Solubility in Organic Solvents

Based on its structure, a qualitative solubility profile can be predicted. The presence of the ketone and methoxy groups suggests that polar aprotic solvents and some polar protic solvents will be effective. The significant nonpolar character from the aromatic and cyclopropyl rings indicates good solubility in nonpolar and weakly polar solvents.

Table 1: Predicted Qualitative Solubility of Cyclopropyl(3-methoxyphenyl)methanone

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Strong dipole-dipole interactions with the ketone and methoxy groups. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the ketone's oxygen, but the large nonpolar region may limit high solubility. |

| Weakly Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | High | Balances polarity to interact with the ketone with the ability to solvate the nonpolar rings. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to High | Van der Waals forces can effectively solvate the large nonpolar phenyl and cyclopropyl moieties.[1] |

| Aqueous | Water | Low / Insoluble | The large, nonpolar hydrocarbon structure dominates, making it hydrophobic. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The Shake-Flask Method , as referenced in OECD Guideline 105, is a robust and widely accepted technique for determining the solubility of a substance.[2][3][4]

Objective: To determine the saturation mass concentration of Cyclopropyl(3-methoxyphenyl)methanone in a given solvent at a controlled temperature.

Materials:

-

Cyclopropyl(3-methoxyphenyl)methanone (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Glass flasks with airtight stoppers (e.g., screw caps with PTFE liners)

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical balance

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

Methodology:

-

Preparation: An excess amount of the solid compound is added to a flask containing a known volume of the solvent.[5] Adding a 5-fold excess relative to the estimated solubility is a common practice to ensure saturation is achieved.[4]

-

Equilibration: The flasks are sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period to allow the system to reach equilibrium.[6] A preliminary test can help determine the necessary time, but 24 to 48 hours is typical.[4][7]

-

Phase Separation: After equilibration, the flasks are left stationary at the test temperature to allow undissolved solid to settle. The saturated solution is then carefully separated from the excess solid. This is typically achieved by:

-

Centrifugation: The sample is centrifuged at high speed to pellet the solid.

-

Filtration: The supernatant is filtered through a membrane filter (e.g., 0.45 µm PTFE) that is compatible with the solvent.

-

-

Quantification:

-

An aliquot of the clear, saturated solution is carefully removed and diluted with a known volume of the solvent.

-

The concentration of the diluted sample is determined using a pre-calibrated analytical method (e.g., HPLC).

-

The final solubility is calculated by applying the dilution factor and is typically expressed in units of mg/mL or mol/L.

-

Visualized Workflows and Relationships

Diagram 1: Experimental Workflow

Caption: Shake-Flask method for quantitative solubility determination.

Diagram 2: Structure-Solubility Relationship

Caption: Influence of molecular features on solvent compatibility.

References

An In-depth Technical Guide to the Electronic Properties of the Cyclopropyl Ketone Moiety

Abstract

The cyclopropyl ketone moiety is a cornerstone in modern organic chemistry and medicinal chemistry, prized for its unique structural and electronic properties. The inherent ring strain of the three-membered ring, combined with its ability to conjugate with an adjacent carbonyl group, imparts distinctive reactivity that is both synthetically useful and advantageous in drug design. This technical guide provides a comprehensive examination of the electronic properties of the cyclopropyl ketone core, covering fundamental bonding theories, spectroscopic characteristics, reactivity patterns, and its strategic application in pharmaceutical development. Detailed experimental and computational protocols are provided to serve as a practical resource for professionals in the field.

Introduction

The cyclopropyl group is the smallest possible carbocycle, and its inclusion in molecular architectures introduces significant ring strain. This strain is not merely a liability but the source of its most interesting electronic features. When placed adjacent to a ketone, the cyclopropyl ring engages in electronic communication with the carbonyl's π-system, creating a conjugated moiety with properties that resemble those of α,β-unsaturated ketones.

In recent years, the cyclopropyl ketone framework has appeared in numerous preclinical and clinical drug molecules, where its unique properties are leveraged to overcome common challenges in drug discovery. These advantages include enhancing metabolic stability, increasing potency, and modulating physicochemical properties to improve pharmacokinetics. This guide aims to provide a deep dive into the electronic principles that underpin the behavior of this versatile functional group.

Bonding and Molecular Orbital Theory

The unusual electronic structure of the cyclopropyl ketone moiety is best understood by first examining the bonding within the cyclopropane ring itself and then considering its interaction with the carbonyl group.

Models of Bonding in Cyclopropane

Two primary models describe the bonding in cyclopropane, both of which deviate from standard sp³ hybridization.

-

Coulson-Moffitt Model: This model proposes that the carbon-carbon bonds are not linear but are "bent" or τ-bonds. The C-C bonds are formed from the overlap of orbitals with higher p-character (approximately sp⁵), which allows for the acute 60° inter-orbital angle required by the ring's geometry. The C-H bonds, in turn, have more s-character (approximately sp²).

-

Walsh Orbital Model: This model provides a more detailed molecular orbital (MO) picture. It considers the cyclopropane ring to be formed from the interaction of the frontier orbitals of three methylene (CH₂) units. This combination generates a set of three high-lying occupied molecular orbitals. The highest occupied molecular orbitals (HOMOs) of the cyclopropane ring have significant p-character and resemble a π-system, which explains the ring's ability to engage in conjugation.

Caption: Walsh orbital diagram for cyclopropane formation.

Conjugation with the Carbonyl Group

The p-like character of the cyclopropane Walsh orbitals allows for effective overlap with the p-orbitals of the adjacent carbonyl group. This interaction creates an extended conjugated system, analogous to that in an α,β-unsaturated ketone. This conjugation has several important consequences:

-

It lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

It influences the preferred conformation of the molecule, with s-cis and s-trans (bisected) conformations often being energetically favored to maximize orbital overlap. Computational studies on cyclopropyl methyl ketone indicate the s-cis conformation is the most stable.[1]

-

It polarizes the C-C bonds of the cyclopropane ring, making them more susceptible to nucleophilic attack.[2]

Frontier Molecular Orbital (FMO) Analysis

The reactivity of cyclopropyl ketones is largely dictated by frontier molecular orbital interactions. In reactions with nucleophiles, the key interaction is between the HOMO of the nucleophile and the LUMO of the cyclopropyl ketone.

-

LUMO: The LUMO of a cyclopropyl ketone is primarily localized on the carbonyl carbon, with antibonding character across the C=O π-bond.[3] This makes the carbonyl carbon the principal electrophilic site for nucleophilic attack.

-

HOMO: The HOMO is associated with the conjugated system, including contributions from the oxygen lone pairs, the C=O π-bond, and the Walsh orbitals of the cyclopropyl ring.

The energy gap between the HOMO and LUMO is reduced by conjugation, which affects both the reactivity and the spectroscopic properties (e.g., UV-Vis absorption) of the molecule.[4][5]

Caption: HOMO-LUMO interaction in nucleophilic attack.

Physicochemical and Spectroscopic Properties

The electronic structure of cyclopropyl ketones gives rise to characteristic physical and spectroscopic data.

Structural and Physical Parameters

The conjugation between the cyclopropyl ring and the ketone affects bond lengths. The C-C bonds within the ring are shorter than typical alkane C-C bonds, and the bond connecting the ring to the carbonyl group also has some double-bond character.

| Property | Cyclopropyl methyl ketone | Cyclopropyl phenyl ketone |

| CAS Number | 765-43-5[6] | 3481-02-5[7] |

| Molecular Formula | C₅H₈O[6] | C₁₀H₁₀O[7] |

| Molecular Weight | 84.12 g/mol [6] | 146.19 g/mol [7] |

| Boiling Point | 114 °C[3][8] | 121-123 °C / 15 mmHg |

| Melting Point | < -70 °C[8] | 7-9 °C |

| Density | 0.849-0.903 g/mL at 25 °C[3][8] | 1.058 g/mL at 25 °C |

| Refractive Index (n₂₀/D) | 1.424[3] | 1.553 |

Table 1: Summary of physical properties for representative cyclopropyl ketones.

Spectroscopic Signatures

The spectroscopic data for cyclopropyl ketones reflect their unique conjugated system.

| Spectroscopic Technique | Characteristic Features for Cyclopropyl Ketones |

| Infrared (IR) Spectroscopy | Strong C=O stretching absorption around 1690-1715 cm⁻¹ . The frequency is slightly lowered from a typical saturated ketone due to conjugation. C-H stretching of the cyclopropyl ring is observed > 3000 cm⁻¹.[9][10] |

| UV-Vis Spectroscopy | Exhibits a π → π* transition at a longer wavelength (bathochromic shift) than non-conjugated ketones due to the extended conjugation.[11][12] The λₘₐₓ increases with the extent of conjugation.[4][5] A weak n → π* transition is also observed at longer wavelengths.[11] |

| ¹H NMR Spectroscopy | Shows characteristic upfield multiplets for the cyclopropyl protons, typically between 0.5-1.2 ppm . The methine proton adjacent to the carbonyl is further downfield. For cyclopropyl methyl ketone, the methyl protons appear as a singlet around 2.1 ppm .[13][14] |

| ¹³C NMR Spectroscopy | The carbonyl carbon appears significantly downfield (>200 ppm ). The cyclopropyl carbons appear at high field, with the CH₂ groups typically between 8-12 ppm and the CH group around 15-20 ppm .[13] |

Table 2: Key spectroscopic data for the characterization of cyclopropyl ketones.

Reactivity and Reaction Mechanisms

The electronic properties of the cyclopropyl ketone moiety govern its reactivity, making it a versatile intermediate for various transformations, most notably ring-opening reactions and cycloadditions.

Influence of Substituents

The reactivity of the cyclopropyl ketone core can be finely tuned by the substituents on both the cyclopropyl ring and the ketone.

-

Alkyl vs. Aryl Ketones: Aryl cyclopropyl ketones are generally more reactive in reactions involving the formation of a radical intermediate (ketyl) because the aromatic ring can stabilize the radical through conjugation.[2][15] In contrast, alkyl cyclopropyl ketones lack this stabilization.[16]

-

Electron-Withdrawing Groups (EWGs): An EWG on an aryl substituent (e.g., p-nitrophenyl) enhances the electrophilicity of the carbonyl carbon and further polarizes the cyclopropane ring, making it highly susceptible to nucleophilic attack and ring-opening.[2]

-

Ring Substitution: Gem-dialkyl substitution on the cyclopropyl ring often enhances reactivity and improves yields in certain catalytic reactions, a phenomenon known as the Thorpe-Ingold effect.[2]

| Ketone Type | Reaction | Activation Energy (Gibbs Free Energy) | Reference |

| Phenyl cyclopropyl ketone | SmI₂-catalyzed coupling | 24.6 kcal/mol | [2] |

| Cyclohexyl cyclopropyl ketone | SmI₂-catalyzed coupling | 25.4 kcal/mol | [2] |

Table 3: Comparative reactivity data from computational studies.

Key Reaction Types

Nucleophilic Ring-Opening: This is a characteristic reaction where a nucleophile attacks a carbon atom of the cyclopropane ring, leading to C-C bond cleavage. The strain release provides a strong thermodynamic driving force. The presence of the electron-withdrawing ketone activates the ring towards this mode of reaction.

Caption: Generalized pathway for nucleophilic ring-opening.

[3+2] Cycloadditions: Under radical or photocatalytic conditions, cyclopropyl ketones can act as three-carbon synthons in formal [3+2] cycloaddition reactions with alkenes and alkynes.[16][17] This powerful strategy allows for the rapid construction of five-membered rings.

Role in Drug Discovery and Development

The unique electronic properties of the cyclopropyl ketone moiety are strategically employed to enhance the profiles of drug candidates.

-

Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkane due to their increased s-character. This can make the moiety more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.

-

Potency and Selectivity: The conformational rigidity of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to higher binding affinity for its target and thus increased potency. Its unique electronic nature also allows it to serve as a bioisostere for other groups, like alkenes or gem-dimethyl groups, while offering a different metabolic profile.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence properties like lipophilicity (logP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).

Caption: From electronic properties to drug development advantages.

Experimental Protocols

Synthesis: Corey-Chaykovsky Cyclopropanation

This method is used to synthesize cyclopropyl ketones from their corresponding α,β-unsaturated ketones (enones) using a sulfur ylide.

Materials:

-

α,β-Unsaturated ketone (1.0 eq)

-

Trimethylsulfoxonium iodide (or a similar sulfonium salt, 1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in oil, 1.1 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether, water, brine, anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with sodium hydride and anhydrous DMSO.

-

Trimethylsulfoxonium iodide is added portion-wise to the suspension at room temperature. The mixture is stirred for approximately 45-60 minutes, during which hydrogen gas evolves and a solution of the ylide (dimethyloxosulfonium methylide) is formed.[18]

-

The α,β-unsaturated ketone, dissolved in a minimal amount of anhydrous DMSO, is added dropwise to the ylide solution, maintaining the temperature below 25 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of cold water.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with water, then brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropyl ketone.[18][19]

Synthesis: Cyclization of 5-Chloro-2-pentanone

This intramolecular cyclization is a common method for preparing cyclopropyl methyl ketone.[20]

Materials:

-

Crude 5-Chloro-2-pentanone (1.0 eq) [can be synthesized from α-acetyl-γ-butyrolactone and HCl][20][21]

-

Sodium hydroxide (NaOH, 1.5 eq)

-

Water

-

Diethyl ether, potassium carbonate, calcium chloride

Procedure:

-

In a three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium hydroxide in water.

-

Over a period of 15-20 minutes, add the crude 5-chloro-2-pentanone to the stirred NaOH solution.[20]

-

If the reaction does not begin to boil spontaneously, gently heat the mixture to initiate the exothermic reaction and maintain boiling for 1 hour.

-

Arrange the condenser for distillation and distill the water-ketone azeotrope from the reaction mixture.

-

Saturate the aqueous layer of the distillate with potassium carbonate to salt out the organic product.

-

Separate the upper organic layer (cyclopropyl methyl ketone). Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.

-

Filter or decant the solution and remove the ether by distillation.

-

The remaining residue is fractionally distilled to yield pure cyclopropyl methyl ketone (b.p. 110-114 °C).[3][20]

Characterization: Computational Analysis (DFT) Workflow

Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties and reactivity of cyclopropyl ketones.

Caption: Workflow for a DFT study of a cyclopropyl ketone reaction.

Conclusion

The cyclopropyl ketone moiety possesses a fascinating and highly tunable electronic structure. The interplay between the inherent strain of the three-membered ring and its conjugation with the carbonyl group results in unique reactivity that has been exploited in a wide array of synthetic transformations. For researchers in drug development, these electronic properties provide a powerful toolkit for designing molecules with enhanced potency, selectivity, and metabolic stability. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this remarkable functional group in the design of complex molecules and next-generation therapeutics.

References

- 1. uwlax.edu [uwlax.edu]

- 2. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopropyl methyl ketone | 765-43-5 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scbt.com [scbt.com]

- 7. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Cyclopropyl methyl ketone(765-43-5) IR Spectrum [m.chemicalbook.com]

- 10. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cyclopropyl methyl ketone(765-43-5) 1H NMR [m.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. 5-Chloro-2-pentanone synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopropyl(3-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl(3-methoxyphenyl)methanone is an aryl cyclopropyl ketone, a structural motif of significant interest in medicinal chemistry and drug development. Aryl cyclopropyl ketones serve as versatile intermediates in the synthesis of a wide range of biologically active compounds. The cyclopropyl group can impart unique conformational constraints and metabolic stability to molecules, while the methoxy-substituted phenyl ring offers a handle for further functionalization.

This document provides detailed application notes and protocols for the synthesis of Cyclopropyl(3-methoxyphenyl)methanone. Due to the ortho-para directing nature of the methoxy group in anisole, a direct Friedel-Crafts acylation is not a practical approach for obtaining the meta-substituted product. Therefore, the recommended and detailed synthetic route is via the Grignard reaction of 3-methoxybenzonitrile with cyclopropylmagnesium bromide.

Reaction Scheme

The synthesis of Cyclopropyl(3-methoxyphenyl)methanone is most effectively achieved through a two-step process involving the formation of a Grignard reagent followed by its reaction with a nitrile and subsequent hydrolysis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Cyclopropyl(3-methoxyphenyl)methanone via the Grignard reaction.

| Parameter | Value |

| Reactants | |

| 3-Methoxybenzonitrile | 1.0 eq |

| Cyclopropylmagnesium Bromide | 1.2 eq |

| Product | |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | Expected to be a colorless or pale yellow oil/solid |

| Reaction Conditions | |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Yield | |

| Expected Yield | 60-75% |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.45 (m, 2H, Ar-H), 7.38 (t, J = 7.9 Hz, 1H, Ar-H), 7.15 (ddd, J = 8.3, 2.6, 0.9 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃), 2.65-2.55 (m, 1H, CH-C=O), 1.25-1.15 (m, 2H, cyclopropyl CH₂), 1.05-0.95 (m, 2H, cyclopropyl CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 199.5 (C=O), 159.8 (Ar-C-O), 138.5 (Ar-C), 129.6 (Ar-CH), 120.8 (Ar-CH), 118.5 (Ar-CH), 112.9 (Ar-CH), 55.4 (OCH₃), 16.5 (CH-C=O), 11.5 (cyclopropyl CH₂) |

| IR (KBr, cm⁻¹) | ~2925 (C-H), ~1680 (C=O, aryl ketone), ~1590, 1480 (C=C, aromatic), ~1250 (C-O, ether) |

| Mass Spec (EI) | m/z (%): 176 (M⁺), 135 (M-C₃H₅)⁺, 107, 77 |

Note: Spectroscopic data are estimated based on analogous compounds and spectral databases. Actual values may vary slightly.

Experimental Protocols

Safety Precautions:

-

All manipulations involving Grignard reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) as they are highly sensitive to moisture and air.

-

Anhydrous solvents and glassware are essential for the success of the reaction. Glassware should be oven-dried and cooled under an inert atmosphere before use.

-

Cyclopropyl bromide and 3-methoxybenzonitrile are irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction can be exothermic. Proper temperature control is crucial.

Protocol 1: Synthesis of Cyclopropyl(3-methoxyphenyl)methanone via Grignard Reaction

This protocol details the synthesis of the target compound from 3-methoxybenzonitrile and cyclopropylmagnesium bromide.

Materials:

-

3-Methoxybenzonitrile

-

Cyclopropylmagnesium bromide (0.5 M in THF) or prepared in situ from cyclopropyl bromide and magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 3 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether for extraction

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Addition funnel, oven-dried

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum, add 3-methoxybenzonitrile (1.0 eq).

-

Dissolve the nitrile in anhydrous THF (approximately 5-10 mL per gram of nitrile).

-

Cool the solution to 0 °C in an ice bath.

-

-

Grignard Addition:

-

Slowly add cyclopropylmagnesium bromide solution (1.2 eq, e.g., 0.5 M in THF) to the stirred nitrile solution via syringe over a period of 30-60 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete upon consumption of the starting nitrile.

-

-

Workup:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 3 M aqueous HCl solution. This step is exothermic and will generate gas. The addition should be done with vigorous stirring until the magnesium salts are dissolved and the solution becomes acidic (check with pH paper).

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Cyclopropyl(3-methoxyphenyl)methanone.

-

Logical Relationships in Synthesis

The following diagram illustrates the logical flow and key transformations in the synthesis of Cyclopropyl(3-methoxyphenyl)methanone.

Application Notes and Protocols: Corey-Chaykovsky Cyclopropanation of 3-Methoxy Chalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a powerful and versatile synthetic method for the formation of three-membered rings, including cyclopropanes, epoxides, and aziridines.[1] This document provides detailed application notes and protocols for the cyclopropanation of 3-methoxy chalcone, an α,β-unsaturated ketone, utilizing a sulfur ylide. The reaction proceeds via a conjugate addition (1,4-addition) of the sulfur ylide to the chalcone, followed by an intramolecular cyclization to yield the corresponding cyclopropyl ketone.[1]

Cyclopropyl groups are of significant interest in medicinal chemistry as they can introduce unique conformational constraints, enhance metabolic stability, and modulate the biological activity of molecules. Chalcones themselves are a well-established class of compounds possessing a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1] The synthesis of cyclopropyl chalcones through the Corey-Chaykovsky reaction, therefore, presents a valuable strategy for the development of novel therapeutic agents.

Reaction Mechanism

The Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ketone like 3-methoxy chalcone is initiated by the in situ generation of a sulfur ylide, typically dimethyloxosulfonium methylide (often referred to as Corey's ylide), from a sulfonium salt precursor such as trimethylsulfoxonium iodide and a strong base.[2] The nucleophilic ylide then attacks the β-carbon of the chalcone in a Michael-type addition. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfoxide (DMSO) group to form the three-membered cyclopropane ring.[2][3] The reaction is known to be diastereoselective, generally favoring the formation of the trans cyclopropane product.[4]

Data Presentation

The following table summarizes representative quantitative data for the Corey-Chaykovsky cyclopropanation of various substituted chalcones, providing an expected range of yields for the reaction with 3-methoxy chalcone.

| Entry | Ar¹ (on Carbonyl) | Ar² (on Phenyl Ring) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | Phenyl | Trimethylsulfoxonium iodide, NaH | DMSO/THF | 0 to RT | 3-4 | 70 |

| 2 | 4-Methoxyphenyl | Phenyl | Trimethylsulfoxonium iodide, NaH | DMSO/THF | 0 to RT | 3-4 | 82 |

| 3 | Phenyl | 3-Methoxyphenyl | Trimethylsulfoxonium iodide, NaH | DMSO/THF | 0 to RT | 3-4 | (est. 70-85) |

| 4 | Phenyl | 4-Chlorophenyl | Trimethylsulfoxonium iodide, NaH | DMSO/THF | 0 to RT | 3-4 | 75 |

| 5 | Phenyl | 4-Nitrophenyl | Trimethylsulfoxonium iodide, NaH | DMSO/THF | 0 to RT | 3-4 | 68 |

Note: The yield for 3-methoxy chalcone (Entry 3) is an estimation based on yields reported for structurally similar chalcones.

Experimental Protocols

This section provides a detailed methodology for the Corey-Chaykovsky cyclopropanation of 3-methoxy chalcone.

Materials

-

3-Methoxy chalcone

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon manifold, balloons)

-

Syringes and needles

-

Ice-water bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for column chromatography

Procedure

1. Preparation of the Sulfur Ylide (Dimethyloxosulfonium Methylide)

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (2-3 times) to remove the mineral oil. Carefully decant the hexanes after each wash.

-

Add anhydrous DMSO to the flask via a syringe.

-

To the stirred suspension, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature.

-

Stir the resulting mixture at room temperature for approximately 1 hour. The solution should become clear, indicating the formation of the dimethyloxosulfonium methylide.[1]

2. Cyclopropanation Reaction

-

In a separate flame-dried round-bottom flask, dissolve 3-methoxy chalcone (1.0 equivalent) in anhydrous THF.

-

Cool the freshly prepared sulfur ylide solution to 0 °C using an ice-water bath.

-

Slowly add the solution of 3-methoxy chalcone in THF to the ylide solution dropwise via a syringe or a dropping funnel over 15-20 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour.

-

Remove the ice bath and let the reaction mixture stir at room temperature for an additional 2-3 hours.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.[1]

3. Work-up and Purification

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-benzoyl-2-(3-methoxyphenyl)cyclopropane.[1]

Visualizations

Reaction Mechanism Diagram

Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.

Experimental Workflow Diagram

Caption: Experimental Workflow for Cyclopropanation.

References

Application Notes and Protocols for Cyclopropyl(3-methoxyphenyl)methanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl(3-methoxyphenyl)methanone is a versatile bifunctional building block for organic synthesis. Its structure incorporates a reactive cyclopropyl ketone moiety and a methoxy-substituted phenyl ring, offering multiple avenues for synthetic transformations. The strained three-membered cyclopropane ring can participate in unique ring-opening and rearrangement reactions, providing access to diverse molecular scaffolds. The ketone functionality allows for a wide range of standard carbonyl chemistry, while the methoxy-substituted aromatic ring can be further functionalized, making this compound a valuable precursor for the synthesis of complex organic molecules, including potential drug candidates and biologically active compounds. Cyclopropyl-containing compounds are of significant interest in medicinal chemistry, appearing in various approved drugs and clinical candidates.[1]

Application Notes

The unique structural features of Cyclopropyl(3-methoxyphenyl)methanone make it a valuable starting material for a variety of applications in organic synthesis and drug discovery.

1. Medicinal Chemistry and Drug Discovery

-

Scaffold for Bioactive Molecules: The cyclopropyl moiety is a key feature in several drugs and drug candidates.[1] This building block can serve as a starting point for the synthesis of novel analogs of known therapeutic agents. The 3-methoxyphenyl group is also a common feature in centrally active compounds.

-

Precursor for CNS-active Agents: The methoxyphenyl group is a common structural motif in compounds targeting the central nervous system (CNS).[2] Modification of the cyclopropyl ketone moiety can lead to the synthesis of libraries of compounds for screening against various CNS targets.

-

Synthesis of Integrin Antagonists: Cyclopropyl derivatives have been identified as intermediates in the synthesis of αvβ3 integrin antagonists, which are investigated for the treatment of osteoporosis and other conditions.[3]

2. Organic Synthesis

-

Ring-Opening Reactions: The strained cyclopropane ring can be opened under various conditions (acidic, reductive, or radical) to yield linear alkyl chains with functional groups at specific positions. This allows for the synthesis of complex acyclic and cyclic systems that would be difficult to prepare otherwise.[2]

-

Donor-Acceptor Cyclopropane Chemistry: The ketone acts as an electron-accepting group, activating the cyclopropane ring for reactions with nucleophiles. This "donor-acceptor" nature facilitates a range of transformations.

-

Access to Diverse Functional Groups: The ketone can be transformed into alcohols, amines, alkenes, and other functional groups, while the methoxy group on the phenyl ring can be cleaved to a phenol for further derivatization.

Data Presentation

The following table summarizes typical yields for various classes of reactions that can be performed on cyclopropyl aryl ketones. The exact yields for Cyclopropyl(3-methoxyphenyl)methanone may vary and would require experimental optimization.

| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) | Reference |

| Ketone Reduction | NaBH₄, MeOH, 0 °C to rt | Secondary Alcohol | 85-95 | (Adapted from similar reductions) |

| Reductive Deoxygenation | Wolff-Kishner: H₂NNH₂, KOH, ethylene glycol, reflux | Methylene Compound | 70-85 | (General protocol) |

| Corey-Chaykovsky Epoxidation | (CH₃)₃S(O)I, NaH, DMSO/THF | Spiro-oxirane | 60-75 | [4] |

| Ring-Opening Hydroarylation | Electron-rich arene, Brønsted acid (e.g., TfOH), HFIP | γ-Aryl Ketone | 65-80 | (Based on similar systems) |

| Grignard Addition | R-MgBr, THF, 0 °C | Tertiary Alcohol | 70-90 | (General protocol) |

| Demethylation | BBr₃, CH₂Cl₂, 0 °C to rt | Phenol | 80-95 | (General protocol) |

Experimental Protocols

The following are detailed experimental protocols for key transformations of Cyclopropyl(3-methoxyphenyl)methanone.

Protocol 1: Reduction of the Ketone to Cyclopropyl(3-methoxyphenyl)methanol

This protocol describes the reduction of the ketone functionality to a secondary alcohol.

Materials:

-

Cyclopropyl(3-methoxyphenyl)methanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve Cyclopropyl(3-methoxyphenyl)methanone (1.0 mmol, 1.0 eq) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 mmol, 1.5 eq) portion-wise to the stirred solution over 10 minutes.

-